![molecular formula C11H20O2 B13240134 {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)
{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves a tandem Prins/pinacol reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangements . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological activity and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: A closely related compound with additional oxygen atoms in the ring structure.
Uniqueness
{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(8-methyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3 |
Clé InChI |
ASAZNCKCTWPAFP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)CCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


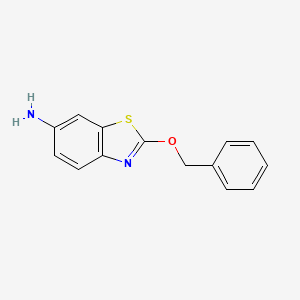
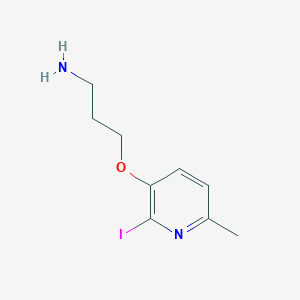
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
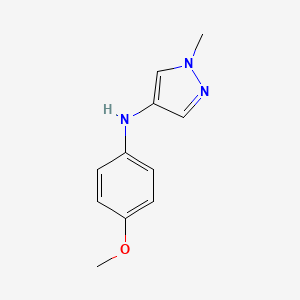
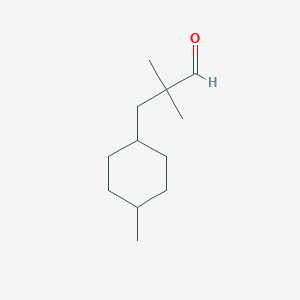

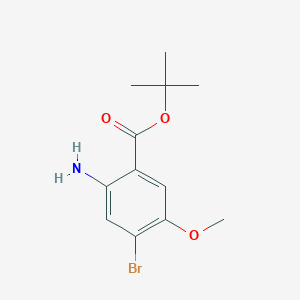
![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
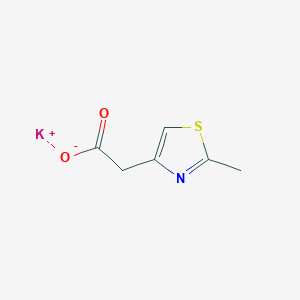
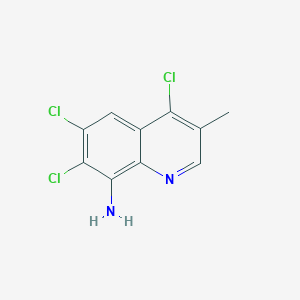
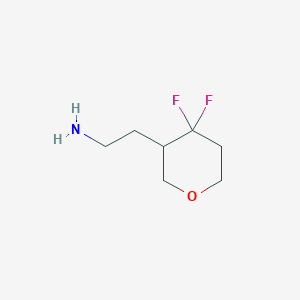
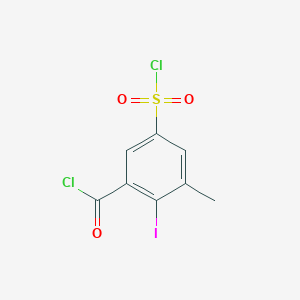
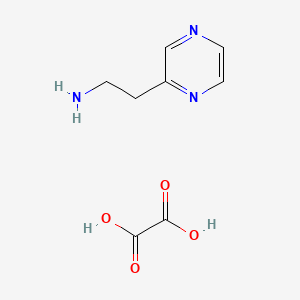
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13240132.png)
